2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole and its derivatives have been synthesized using various methods. For instance, Vovk et al. (2010) demonstrated the synthesis of similar compounds, including pyrroles and thiazoles, through a multi-step process starting from commercially available anilines (Vovk, Pinchuk, Tolmachov, & Gakh, 2010). Kharitonova et al. (2014) also explored reactions involving dimethyl pyrroles leading to the formation of thiazole derivatives (Kharitonova, Solomentseva, Golubtsov, & Mironov, 2014).
Biological Activities
- Certain derivatives of this compound have shown potential biological activities. Zykova et al. (2018) synthesized pyrrole derivatives and found them to exhibit cytotoxic activity against tumor cells, suggesting their potential in cancer research (Zykova, Igidov, Zakhmatov, Kiselev, Galembikova, Khusnutdinov, Dunaev, Boichuk, Chernov, & Rodin, 2018). Similarly, Gomha et al. (2015) synthesized thiazole derivatives with observed antimicrobial activities (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Molecular Structure and Behavior
- Studies like those by Kaczor et al. (2006) have explored the conformational behavior of similar compounds, providing insights into their molecular structures and behaviors in different conditions (Kaczor, Pinho e Melo, Soares, & Fausto, 2006).
Applications in Organic Synthesis
- Compounds related to this compound are used in the synthesis of various heterocyclic compounds, as demonstrated by Sutcliffe et al. (2000) in their work on cycloadditions to pyrrolo[1,2-c]thiazoles (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Potential Anticancer and Antimicrobial Agents
- The derivatives of this compound have shown promise as anticancer and antimicrobial agents. Joshi et al. (2008) synthesized pyrrol-1-yl benzoic acid hydrazide analogs, including thiazole derivatives, which exhibited antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Mechanism of Action
Target of Action
The primary targets of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in bacterial growth and replication, making them attractive targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by binding to the active sites of DHFR and enoyl ACP reductase . This binding inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is essential for the production of bacterial cell membranes .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By inhibiting the activity of DHFR and enoyl ACP reductase, the compound disrupts essential biochemical processes, leading to the death of the bacteria . In addition, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures .
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-7-3-4-8(2)11(7)9-10-5-6-12-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBSNIJSWRBGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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